CYP3A4 Inhibition Profile: 1-Acetyl-1H-benzimidazol-2-ol vs. a More Potent Benzimidazole Analog
In drug discovery, avoiding potent CYP3A4 inhibition is often a key goal to reduce the risk of clinical drug-drug interactions [1]. 1-Acetyl-1H-benzimidazol-2-ol demonstrates a significantly weaker inhibition of the major drug-metabolizing enzyme CYP3A4 when compared to a structurally more complex analog, CHEMBL4846752 [2].
| Evidence Dimension | Inhibition of human CYP3A4 enzyme |
|---|---|
| Target Compound Data | IC50 = 27,400 nM |
| Comparator Or Baseline | CHEMBL4846752: IC50 = 233 nM |
| Quantified Difference | ~117-fold weaker inhibition |
| Conditions | Human liver microsomes, midazolam as substrate (1'-hydroxylation), 5 min preincubation with NADPH, 8 min measurement |
Why This Matters
This data allows a researcher to select 1-acetyl-1H-benzimidazol-2-ol as a less interactive scaffold for CYP3A4, which is crucial for designing compounds with a favorable ADME profile and lower drug-drug interaction liability.
- [1] U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. View Source
- [2] BindingDB. (n.d.). BDBM50257061 (1-acetyl-1H-benzimidazol-2-ol) and BDBM50568243 (CHEMBL4846752) CYP3A4 Inhibition Data. View Source
